Decyl hydrogen sulfate

Description

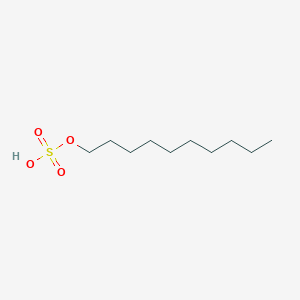

Structure

2D Structure

Properties

CAS No. |

142-98-3 |

|---|---|

Molecular Formula |

C10H22O4S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

decyl hydrogen sulfate |

InChI |

InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H,11,12,13) |

InChI Key |

CSMFSDCPJHNZRY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)O |

Other CAS No. |

142-98-3 |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Alkyl Hydrogen Sulfates

Sulfonation of Alcohol Precursors

The conversion of an alcohol to an alkyl hydrogen sulfate (B86663) is achieved through sulfation, a reaction that introduces a sulfate group to the organic molecule. This process is critical in determining the properties of the final product.

The formation of alkyl hydrogen sulfates from alcohol precursors is typically accomplished through reaction with a sulfonating agent. Common reagents for this purpose include sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), and concentrated sulfuric acid (H₂SO₄). smolecule.comsciencemadness.org The choice of reagent can influence the reaction conditions and the purity of the resulting alkyl hydrogen sulfate.

The reaction of an alcohol like decanol (B1663958) with a sulfonating agent is an electrophilic addition. libretexts.orgyoutube.com For instance, when using concentrated sulfuric acid, the reaction with an alkene (a common precursor to alcohols or a potential impurity) proceeds at room temperature. chemrevise.org The general scheme for the sulfation of an alcohol to form an alkyl hydrogen sulfate is a direct reaction where the alcohol's hydroxyl group attacks the sulfur atom of the sulfating agent.

The reaction involving sulfur trioxide is highly efficient and is widely used in industrial production. chemithon.comwikipedia.org This reaction can be represented as:

CH₃(CH₂)₉OH + SO₃ → CH₃(CH₂)₉OSO₃H

When using chlorosulfonic acid, the reaction also yields the desired alkyl hydrogen sulfate, with the liberation of hydrogen chloride gas. sciencemadness.orgchemithon.com The use of concentrated sulfuric acid is another common method, though it can lead to side reactions. nih.govsolubilityofthings.com The reaction conditions, such as temperature, are carefully controlled to optimize the yield and minimize by-product formation. For example, sulfation reactions are often conducted at temperatures ranging from 20 to 80°C. google.com

Table 1: Common Sulfonating Agents and Their Characteristics

| Reagent | Formula | Key Characteristics |

|---|---|---|

| Sulfur Trioxide | SO₃ | Highly reactive and efficient; widely used in industrial processes. chemithon.comwikipedia.org |

| Chlorosulfonic Acid | ClSO₃H | Effective for sulfation, produces HCl as a byproduct. sciencemadness.orgchemithon.com |

| Sulfuric Acid | H₂SO₄ | Common reagent, but can lead to side reactions like dehydration and oxidation. nih.govchemguide.co.uk |

| Sulfamic Acid | H₂NSO₃H | Less reactive and more expensive, used when other agents fail; directly produces an ammonium (B1175870) salt. chemithon.comnih.gov |

In the sulfation of alcohols, catalysts and dehydrating agents play a crucial role in enhancing reaction rates and improving yields. Sulfuric acid itself can act as both a reactant and a catalyst. studymind.co.ukacs.org

Dehydrating agents are particularly important when using sulfuric acid to prevent side reactions, such as the dehydration of the alcohol to form an alkene, which is a common issue. nih.govchemguide.co.uklibretexts.org Methods to remove water formed during the reaction include azeotropic distillation. chemithon.com The addition of a dehydrating chemical like boron sulfate has also been explored to improve yields. nih.gov Anhydrous copper(II) sulfate has been shown to be an efficient catalyst for the liquid-phase dehydration of alcohols, a related but often undesirable side reaction in sulfation. acs.org

Catalysts are also employed to improve the efficiency of the sulfation process. For instance, in the sulfation of long-chain secondary alcohols, catalysts such as pyridine, urea, thiourea, and acetamide (B32628) have been used to achieve better outcomes. nih.gov In some processes, the catalyst is essential for the reaction to proceed at a practical rate. For example, the synthesis of ethyl hydrogen sulfate from ethanol (B145695) and sulfur trioxide is facilitated by a catalyst. google.com Solid acid catalysts, such as ferric hydrogen sulfate, are also being explored for various organic syntheses, highlighting a trend towards more environmentally friendly and reusable catalysts. researchgate.net

Derivatization to Alkyl Sulfate Salts

Decyl hydrogen sulfate is often converted into its salt form, most commonly sodium decyl sulfate, to enhance its properties as a surfactant. This is achieved through a neutralization process.

The neutralization of the acidic alkyl hydrogen sulfate is typically carried out by reacting it with a base. smolecule.com For the production of sodium decyl sulfate, sodium hydroxide (B78521) or sodium carbonate is used to neutralize the this compound. sciencemadness.org

The choice of the neutralizing agent determines the counterion of the resulting alkyl sulfate salt. While sodium is the most common counterion, others can be used, and the nature of the counterion can affect the properties of the final surfactant. rsc.org The neutralization process must be carefully controlled to ensure complete reaction and to remove any excess reactants, which could impact the purity and performance of the final product. The presence of residual sulfuric acid from the sulfation step can lead to the formation of unwanted inorganic salts, such as sodium sulfate, during neutralization. acs.org

The crystallization of alkyl sulfate salts from solution is a critical step in their purification and in obtaining the desired physical form. The crystallization of sodium dodecyl sulfate (SDS), a close analog of sodium decyl sulfate, has been extensively studied. Various methods can be employed to induce crystallization, including evaporation, antisolvent addition, and cooling crystallization. researchgate.netnih.govacs.org

The phase behavior of alkyl sulfate-water systems can be complex, involving the formation of micelles, liquid crystals, and various hydrate (B1144303) forms. acs.orgacs.org For instance, a novel hydrate form of SDS was discovered through crystallization using organic solvents. acs.org The addition of an antisolvent, such as acetone, can be used to induce the crystallization of specific hydrate forms. researchgate.netnih.gov

The presence of additives and the choice of counterion can significantly influence the crystallization process. Studies on SDS have shown that different counterions (e.g., from Group 1 and 2 metals) can either promote or inhibit crystallization, primarily affecting the kinetics rather than the thermodynamics of the process. rsc.org These additives can also lead to changes in the morphology of the resulting crystals. rsc.org

Table 2: Methods for Crystallization of Alkyl Sulfate Salts

| Crystallization Method | Description | Key Findings |

|---|---|---|

| Evaporation | The solvent is slowly evaporated to increase the solute concentration, leading to crystallization. researchgate.netnih.gov | Can be combined with other methods for better control. acs.org |

| Antisolvent Addition | A solvent in which the solute is insoluble (antisolvent) is added to the solution to induce precipitation. researchgate.netnih.gov | Acetone is a common antisolvent for SDS crystallization. researchgate.netnih.gov |

| Cooling Crystallization | The solution is cooled to decrease the solubility of the solute, causing it to crystallize. researchgate.netacs.org | The cooling rate can affect crystal size and purity. acs.org |

Advanced Synthetic Approaches

While the sulfonation of alcohols remains the primary method for producing alkyl hydrogen sulfates, research into advanced synthetic approaches continues. These efforts are often aimed at improving the efficiency, selectivity, and environmental footprint of the synthesis.

Modern organic synthesis offers a wide array of methods that could potentially be applied to the synthesis of alkyl hydrogen sulfates and their derivatives. kvmwai.edu.iniranchembook.ir For example, the use of solid-supported catalysts, such as silica (B1680970) ferric hydrogen sulfate, represents a move towards greener chemistry by allowing for easier separation and recycling of the catalyst. researchgate.net

Furthermore, novel surfactant structures based on the esterification of bio-based materials, followed by sulfonation, are being developed as sustainable alternatives to traditional petroleum-derived surfactants. acs.org These advanced approaches often focus on creating surfactants with improved properties, such as better water solubility and performance in hard water. acs.org The exploration of microwave-assisted sulfation is another area that holds promise for accelerating reaction times and improving yields, although its application to a wide range of functional groups is still being investigated. nih.gov

Molecular Structure, Self Assembly, and Physicochemical Behavior

Amphiphilic Design and Molecular Conformation

Decyl hydrogen sulfate (B86663), an alkyl sulfate, is structurally defined by its amphiphilic nature. ebi.ac.uk It consists of a ten-carbon alkyl chain, which forms a nonpolar, hydrophobic tail, and a polar sulfate head group, which is hydrophilic. ebi.ac.uknih.gov This dual characteristic is fundamental to its behavior in aqueous solutions and at interfaces. atamanchemicals.comsolubilityofthings.com The hydrophobic tail avoids water, while the hydrophilic head is attracted to it, a classic design for a surfactant molecule. atamanchemicals.comnepjol.info The molecular formula for decyl hydrogen sulfate is C₁₀H₂₂O₄S. nih.gov

The conformation of the decyl chain and the orientation of the sulfate headgroup are crucial to its function. In an aqueous environment, the molecule orients itself to minimize the unfavorable interaction between its hydrophobic tail and water molecules. nepjol.info This leads to its accumulation at interfaces and the formation of self-assembled structures. atamanchemicals.comnepjol.info

Aggregation Phenomena in Aqueous Solutions

The amphiphilic nature of this compound drives its self-assembly into various aggregates in aqueous solutions, a process influenced by factors such as concentration and temperature. atamanchemicals.comsolubilityofthings.com

Micelle Formation Kinetics and Thermodynamics

Above a specific concentration, known as the critical micelle concentration (CMC), this compound monomers spontaneously aggregate to form micelles. umcs.pl This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. nih.gov The kinetics of this exchange are rapid, occurring on the microsecond timescale. nih.gov

Table 1: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (a related alkyl sulfate)

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

|---|---|---|---|

| 298.15 | - | -1.42 ± 0.30 | - |

| 304.2 | - | - | - |

| 310.2 | - | - | - |

> Data sourced from multiple studies on sodium dodecyl sulfate. researchgate.net Note that specific values for this compound may vary.

Vesicle Formation and Protocellular Membrane Dynamics

Interestingly, under specific conditions, such as near its apparent pKa, this compound can spontaneously form vesicles in water without the need for other additives. nih.govrsc.org These vesicles are enclosed bilayer structures that can serve as simple models for protocells. nih.govresearchgate.netgoogle.com.sg These this compound vesicles exhibit characteristics pertinent to primitive cell membranes, including selective permeability, the ability to exchange materials with their surroundings, and a capacity for self-reproduction. nih.govrsc.org This makes them a subject of interest in research on the origin of life. researchgate.netmdpi.com

Impact of Solution Parameters on Aggregate Morphology and Stability

The morphology and stability of this compound aggregates are sensitive to various solution parameters.

Temperature: An increase in temperature can affect the CMC and the aggregation number (the number of monomers in a micelle). For sodium dodecyl sulfate, a closely related surfactant, the CMC has been observed to increase with temperature. researchgate.netresearchgate.net

Ionic Strength: The addition of electrolytes, such as salts, can significantly impact micelle formation. The presence of counterions shields the electrostatic repulsion between the charged head groups of the surfactant molecules, leading to a decrease in the CMC and an increase in the aggregation number. umn.eduacs.orgprinceton.edu The type of counterion also plays a role, with different cations affecting the CMC and surface tension to varying degrees. mdpi.comresearchgate.net

Additives: The presence of other molecules, such as polymers or other surfactants, can influence the aggregation behavior, leading to the formation of mixed micelles or other complex structures. nih.govnih.gov The addition of certain amino acids has been shown to reduce the CMC of sodium dodecyl sulfate. bohrium.com

Interfacial Activity and Adsorption Dynamics

The amphiphilic structure of this compound makes it highly surface-active. atamanchemicals.comsolubilityofthings.com

Surface Tension Modulation by Alkyl Hydrogen Sulfates

When dissolved in water, this compound molecules preferentially adsorb at the air-water interface. academie-sciences.fr The hydrophobic tails orient towards the air, and the hydrophilic heads remain in the water. nepjol.info This orientation disrupts the hydrogen bonding network of water at the surface, leading to a significant reduction in the surface tension of the solution. atamanchemicals.comnepjol.info As the concentration of the surfactant increases, the surface becomes more populated with surfactant molecules, and the surface tension continues to decrease until the CMC is reached. nepjol.infonih.gov Beyond the CMC, the surface is essentially saturated, and further addition of the surfactant primarily leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant. nih.gov

Table 2: Surface Tension of Aqueous Solutions of Alkyl Sulfates

| Surfactant | Counterion | Critical Micelle Concentration (mM) |

|---|---|---|

| Dodecyl Sulfate | Li⁺ | 8.4 |

| Dodecyl Sulfate | Na⁺ | 8.1 |

| Dodecyl Sulfate | Cs⁺ | 5.7 |

> Data for dodecyl sulfate, a related alkyl sulfate, at 295 K. mdpi.com The surface tension at the CMC is significantly lower than that of pure water.

Adsorption Mechanisms at Liquid-Air and Solid-Liquid Interfaces

This compound, an anionic surfactant, exhibits distinct adsorption behaviors at both liquid-air and solid-liquid interfaces, driven by the amphiphilic nature of its molecules. The adsorption at these interfaces is crucial for various applications, including foaming, wetting, and emulsification.

At the liquid-air interface , the adsorption of this compound is primarily governed by the tendency of its hydrophobic decyl chain to escape the aqueous environment and orient towards the air, while the hydrophilic sulfate headgroup remains in the water phase. This arrangement leads to a reduction in the surface tension of the water. aip.org The effectiveness of this process is influenced by the counterion associated with the decyl sulfate anion. Studies on alkali decyl sulfates (Li+, Na+, K+, Rb+, and Cs+) have shown that the nature of the counterion significantly affects the adsorption isotherms. researchgate.net A theoretical model based on the Gouy-Chapman-Stern theory can be used to describe this ionic surfactant adsorption. researchgate.net The presence of other substances, such as dodecanol (B89629), can considerably increase the total adsorption at the air-water interface. acs.org Even small amounts of dodecanol in a sodium decyl sulfate (SDS) solution can lead to a predominant presence of dodecanol in the mixed adsorption layer. acs.org

The adsorption of this compound at the solid-liquid interface is more complex and depends on the properties of the solid surface, the pH of the solution, and the presence of other surfactants. For instance, on a positively charged alumina (B75360) surface at pH 6, synergistic adsorption effects are observed when sodium decyl sulfate is mixed with the nonionic surfactant n-dodecyl-β-D-maltoside. nih.gov Conversely, at pH 11, where the alumina surface is negatively charged, antagonistic effects are seen. nih.gov On acidic aluminum oxide, sodium n-alkyl sulfates, including decyl sulfate, have been found to degrade, suggesting a surface-enhanced hydrolysis. acs.org The mechanism often involves the initial adsorption of one surfactant type, which then facilitates the adsorption of the other through hydrophobic interactions between their alkyl chains, leading to the formation of mixed aggregates on the surface. columbia.edu The adsorption on charged substrates, such as gold surfaces with self-assembled monolayers, is influenced by electrostatic interactions, with the surfactant readily adsorbing on oppositely charged surfaces. utexas.edu

Hydrolytic Degradation Pathways

The chemical stability of this compound is significantly influenced by its susceptibility to hydrolysis, a process that cleaves the sulfate ester bond. This degradation can proceed through several pathways, including acid-catalyzed, uncatalyzed, and autocatalytic routes.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The hydrolysis of alkyl sulfates like this compound is significantly accelerated in the presence of acid. nih.gov The rate of this acid-catalyzed hydrolysis is dependent on several factors, including pH, temperature, and the surfactant's concentration relative to its critical micelle concentration (CMC). nih.govacs.org For sodium dodecyl sulfate (SDS), a close analog to sodium decyl sulfate, a micellar solution hydrolyzes much faster than a premicellar solution at the same pH. nih.gov The kinetics of the reaction often follow first-order principles, with the rate constant showing a linear relationship with pH at low pH values. nih.gov

The mechanism for the acid-catalyzed pathway is believed to involve the protonation of the sulfate group, making it a better leaving group. iiserpune.ac.in Isotopic labeling studies with 18O-enriched water have shown that the hydrolysis of SDS proceeds exclusively through S–O bond cleavage. researchgate.netrsc.org This finding is consistent with a mechanism where a water molecule attacks the sulfur atom, leading to the displacement of the alcohol. A proposed unimolecular cleavage of SO₃ from the protonated alkyl hydrogen sulfate, involving a concerted intramolecular proton transfer, also appears consistent with experimental observations. rsc.org

The rate of hydrolysis can be influenced by the presence of other substances. For example, the addition of 1-dodecanol (B7769020) to a solution of SDS below its CMC increases the rate constant of hydrolysis, suggesting the formation of a complex between the two molecules. nih.gov Conversely, the addition of sodium chloride to a micellar solution of SDS decreases the hydrolysis rate, likely due to a reduction in the concentration of protons at the micelle surface. nih.gov

| Condition | Effect on Acid-Catalyzed Hydrolysis Rate | Reference |

| Micelle Formation | Increases | nih.gov |

| Decreasing pH (increasing acidity) | Increases | nih.gov |

| Addition of 1-dodecanol (below CMC) | Increases | nih.gov |

| Addition of NaCl (in micellar solution) | Decreases | nih.gov |

Autocatalytic Effects in Alkyl Sulfate Decomposition

A notable feature of the hydrolysis of alkyl sulfates in initially neutral or unbuffered solutions is the phenomenon of autocatalysis. researchgate.netrsc.org This effect arises because one of the hydrolysis products is hydrogen sulfate (HSO₄⁻), which is acidic and can subsequently catalyze the hydrolysis of remaining alkyl sulfate molecules. nih.govacs.orgresearchgate.netrsc.org As the reaction proceeds, the concentration of hydrogen ions increases, leading to an acceleration of the hydrolysis rate. researchgate.netrsc.org

Interactions with Macromolecular and Complex Biological Systems

Protein-Alkyl Sulfate (B86663) Interactions

The interaction between decyl hydrogen sulfate and proteins is a complex process that can lead to the disruption of the protein's native conformation and ultimately, denaturation. This phenomenon is fundamental to techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.org

The denaturation of proteins by alkyl sulfates like this compound is a multi-step process primarily driven by the hydrophobic interactions between the alkyl chain of the surfactant and the nonpolar amino acid residues of the protein. aatbio.comnih.gov Initially, at low concentrations, surfactant monomers bind to high-affinity sites on the protein surface. As the surfactant concentration increases, a more cooperative binding process occurs, leading to the unfolding of the protein's tertiary and secondary structures. nih.gov

This unfolding exposes the hydrophobic core of the protein, which then becomes saturated with surfactant molecules. nih.gov The negatively charged sulfate headgroups of the bound surfactant molecules also contribute to denaturation by introducing strong electrostatic repulsion, which further destabilizes the protein's compact native structure. youtube.com The binding of this compound disrupts the delicate balance of forces, including hydrogen bonds, hydrophobic interactions, and salt bridges, that maintain the protein's three-dimensional structure. aatbio.comnih.gov

The process can be visualized as two main events: the initial unfolding of the tertiary structure at submicellar concentrations and a more extensive chain expansion in the micellar concentration range. nih.gov The interaction is largely independent of the protein's initial structure, conformation, or ionization state, suggesting a general mechanism of action. nih.gov

| Mechanism Stage | Description | Primary Driving Force |

| Initial Binding | Monomers of this compound bind to high-affinity hydrophobic patches on the protein surface. | Hydrophobic Interaction |

| Cooperative Binding | As surfactant concentration increases, more molecules bind, leading to the disruption of the protein's native structure. | Hydrophobic Interaction |

| Unfolding | The protein's tertiary and secondary structures are disrupted, exposing the hydrophobic core. | Hydrophobic Interaction & Electrostatic Repulsion |

| Saturation | The unfolded protein chain becomes saturated with surfactant molecules, forming a protein-surfactant complex. | Hydrophobic Interaction |

| Chain Expansion | At micellar concentrations, electrostatic repulsion between bound surfactant molecules leads to the expansion of the protein chain. | Electrostatic Repulsion |

The binding of alkyl sulfates to proteins is a thermodynamically favorable process, driven by a large positive entropy change associated with the release of ordered water molecules from both the surfactant's hydrophobic tail and the protein's nonpolar surfaces. The process is primarily hydrophobic in nature and largely independent of ionic strength. nih.govnih.gov

Kinetically, the denaturation process can be complex and protein-dependent. For some proteins, denaturation is a rapid process that occurs as soon as the surfactant concentration approaches its critical micelle concentration (CMC). nih.gov For others, the binding of monomeric surfactant at concentrations below the CMC is sufficient to induce denaturation. nih.gov The rate of denaturation can be influenced by factors such as the specific protein, the cation associated with the alkyl sulfate, and the temperature. nih.govnih.gov

Studies with bovine carbonic anhydrase II have shown that the rates of formation of denatured protein-surfactant complexes are independent of the cation below the CMC. nih.gov However, above the CMC, the nature of the cation can significantly influence the denaturation kinetics. nih.gov

| Parameter | Description |

| Thermodynamic Driving Force | Primarily entropic, arising from the hydrophobic effect. |

| Enthalpy Change | Can be endothermic or exothermic depending on the specific interactions. |

| Kinetics | Can be rapid, especially near the critical micelle concentration (CMC). |

| Influencing Factors | Protein type, surfactant concentration, temperature, and counter-ion. |

Nucleic Acid Isolation and Cell Lysis Techniques

Alkyl hydrogen sulfates, including this compound, are crucial reagents in molecular biology for the isolation of nucleic acids from cells. Their ability to disrupt cellular structures and inhibit enzymatic degradation is key to obtaining high-quality genetic material.

The amphipathic nature of this compound allows it to readily interact with and disrupt the lipid bilayers of cellular and organellar membranes. aatbio.comnih.govnih.gov The hydrophobic tails of the surfactant molecules intercalate into the hydrophobic core of the membrane, while the hydrophilic sulfate heads interact with the aqueous environment. This disrupts the ordered structure of the membrane, leading to its solubilization and the release of intracellular contents. This process, known as cell lysis, is a fundamental first step in the isolation of DNA and RNA.

Once the cell is lysed, the released nucleic acids are vulnerable to degradation by endogenous nucleases (DNases and RNases). This compound plays a critical role in preserving the integrity of the genetic material by denaturing these enzymes. nih.govnih.gov Just as it denatures other proteins, the surfactant unfolds the nucleases, rendering them inactive and preventing the degradation of the isolated DNA and RNA.

Polymer-Surfactant Systematics

The interaction between this compound and polymers in aqueous solutions is a field of significant interest due to its relevance in various industrial applications, such as in the formulation of detergents, paints, and cosmetics. These interactions can lead to the formation of complex structures with unique properties.

The presence of a polymer can significantly influence the aggregation behavior of this compound. The polymer can interact with the surfactant monomers or micelles, leading to the formation of polymer-surfactant complexes. The nature of this interaction depends on the chemical properties of both the polymer and the surfactant, including the charge, hydrophobicity, and concentration of each component.

For instance, in seeded emulsion polymerization, surfactants like sodium dodecyl sulfate are used to stabilize the emulsion and control the morphology of the resulting polymer particles. The surfactant plays a crucial role in stabilizing emulsions, regulating solvent permeation, and controlling the evolution of the particle's shape.

Modulation of Polymer Solution Properties

Application in Emulsion Polymerization Processes

The sodium salt of this compound, sodium decyl sulfate, serves as an effective anionic surfactant in emulsion polymerization. pcc.eugantrade.com This process is a widely used technique for producing synthetic polymers in the form of a stable aqueous dispersion, known as a latex. The primary role of surfactants like sodium decyl sulfate is to facilitate the emulsification of water-insoluble monomers and to stabilize the resulting polymer particles as they form and grow. gantrade.com

Derived from natural oleochemical feedstocks, sodium decyl sulfate is utilized as an emulsifier for a variety of common monomer systems. pcc.eu Its functions within the polymerization process include:

Monomer Emulsification: It lowers the interfacial tension between the monomer and the water phase, allowing the monomer to be dispersed as fine droplets.

Micelle Formation: Above a certain concentration (the critical micelle concentration), the surfactant molecules form micelles, which act as the primary loci for polymer chain initiation.

Particle Stabilization: As the polymer chains grow within the micelles, they form polymer particles. The surfactant adsorbs onto the surface of these particles, imparting an electrostatic charge that prevents them from coagulating or agglomerating, thus ensuring the stability of the final latex dispersion. pcc.eu

Sodium decyl sulfate is employed in the synthesis of several types of polymers. pcc.eu It can be used as the sole emulsifier but is often combined with nonionic surfactants to enhance properties such as mechanical and freeze-thaw stability. pcc.eu

| Function | Applicable Monomer Systems | Primary Role | Source |

|---|---|---|---|

| Emulsifier | Acrylic, Styrene-Acrylic, Vinyl Acetate, EVA | Facilitates polymerization and stabilizes polymer particles | pcc.eu |

| Dispersant | General Emulsion Polymerization | Aids in the uniform distribution of particles | gantrade.com |

| Wetting Agent | General Emulsion Polymerization | Improves contact between different phases in the system | gantrade.com |

Biological System Interactions (Mechanistic Focus)

Antimicrobial Activity Mechanisms

Specific studies detailing the precise mechanisms of antimicrobial activity for this compound are not available in the reviewed scientific literature. While the antimicrobial properties of alkyl sulfates in general are attributed to their ability as surfactants to disrupt the lipid bilayers of bacterial cell membranes, leading to cell lysis and death, research focusing explicitly on the C10 chain length of this compound is lacking.

Synergistic Effects in Biocidal Formulations

There is a lack of specific research data concerning the synergistic effects of this compound when combined with other biocides in formulations. Scientific investigations into synergistic biocidal effects have predominantly focused on other alkyl sulfates, particularly sodium dodecyl sulfate (SDS). Consequently, a detailed, evidence-based discussion on this topic for this compound cannot be provided.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems. By simulating the movement of atoms and molecules over time, MD provides a dynamic view of how decyl hydrogen sulfate (B86663) molecules interact with each other and their environment, such as water and counter-ions.

MD simulations are instrumental in elucidating the spontaneous self-assembly of surfactants like decyl hydrogen sulfate into larger aggregates, such as micelles. These simulations can model the process from a random distribution of surfactant molecules in an aqueous solution to the formation of stable structures. nih.gov The driving forces for this assembly, primarily the hydrophobic effect, are captured by tracking the interactions between the hydrophobic decyl tails and the surrounding water molecules.

Through these simulations, detailed structural properties of the resulting aggregates can be determined. For analogous surfactants like sodium dodecyl sulfate (SDS), simulations have revealed that micelles can adopt various shapes, from spherical to more elongated, wormlike structures, depending on concentration and the presence of other substances. 166.62.7 Key parameters extracted from these simulations include the aggregation number (the number of surfactant molecules per micelle), the shape and size of the micelle, and the extent of water penetration into the micellar core. researchgate.net Simulations show that water penetration is typically limited to the hydrophilic headgroup region, leaving a dry, water-free hydrocarbon core. researchgate.net The time scale for the self-assembly process, often occurring within nanoseconds, can also be captured by these computational models. nih.gov

The behavior of this compound at interfaces, such as the air-water or oil-water interface, is crucial for its function as a surfactant. MD simulations provide a molecular-level picture of the adsorption process and the structure of the resulting monolayer. These simulations can reveal the orientation of the this compound molecules at the interface, with the hydrophilic sulfate headgroups immersed in the aqueous phase and the hydrophobic decyl tails extending into the non-aqueous phase (air or oil). mdpi.comchemrxiv.org

Studies on similar surfactants have shown that the presence of other molecules, such as polymers like poly(ethylene glycol), can significantly inhibit the ordered adsorption of the surfactant at a hydrophobic surface. acs.org Simulations can quantify the packing density of the surfactant molecules in the monolayer and analyze the conformational order of the alkyl chains. acs.org Furthermore, the hydrogen bonding network between the surfactant headgroups and interfacial water molecules is a key aspect that can be analyzed in detail through MD simulations, providing insights into the stability and properties of the interface. mdpi.com

Simulations on the closely related dodecyl sulfate (DS⁻) anion have shown that while varying the monovalent counter-ion has little effect on the structure of the surfactant molecule itself, it profoundly impacts the interfacial properties. nih.gov Key findings from these simulations include:

Hydration and Binding: Different counter-ions exhibit varying degrees of hydration and binding strength to the sulfate headgroup. For instance, Cs⁺ ions are found to be strongly bound to the headgroup and are weakly hydrated, preferring to displace water to interact directly with the sulfate. nih.govmanchester.ac.uk In contrast, Li⁺ ions, though they interact strongly with the headgroup, are less hydrated than Na⁺ ions. nih.govmanchester.ac.uk

Interfacial Hydration: The nature of the counter-ion affects the hydration of the entire surfactant monolayer. Ammonium (B1175870) (NH₄⁺) ions, for example, can compete directly with water to form hydrogen bonds with the sulfate headgroup, resulting in a less hydrated monolayer. nih.govmanchester.ac.uk

Dissociation: The degree of dissociation between the surfactant headgroup and the counter-ion varies. For dodecyl sulfate surfactants, the degree of dissociation was found to be 12.0% for Lithium, 10.4% for Sodium, and 7.7% for Cesium, which aligns with the 'rule of matching water affinities'. mdpi.comresearchgate.net

These counter-ion specific effects, detailed through simulation, are critical for tuning the properties of this compound for specific applications.

Table 1: Counter-Ion Effects on Dodecyl Sulfate Properties from Computational and Experimental Studies

| Counter-Ion | Critical Micelle Concentration (CMC) | Degree of Dissociation | Key Interaction Characteristics (from MD Simulations) |

|---|---|---|---|

| Li⁺ | 8.4 mM mdpi.com | 12.0% mdpi.comresearchgate.net | Interacts almost as strongly as Na⁺ but is less hydrated. nih.govmanchester.ac.uk |

| Na⁺ | 8.1 mM mdpi.com | 10.4% mdpi.comresearchgate.net | Serves as a common reference for comparison. |

| Cs⁺ | 5.7 mM mdpi.com | 7.7% mdpi.comresearchgate.net | Strongly bound to the headgroup and weakly hydrated; displaces water. nih.govmanchester.ac.uk |

| NH₄⁺ | Not provided | Not provided | Directly competes with water to form hydrogen bonds with the headgroup. nih.govmanchester.ac.uk |

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These approaches provide fundamental insights into the structure, stability, and reactivity of this compound from an electronic perspective.

DFT calculations can be employed to determine the electronic structure of this compound. These calculations provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals. Key parameters derived from DFT analysis serve as powerful reactivity descriptors. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the orbital energy gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. researchgate.net

Electrostatic Potential: DFT can be used to map the electrostatic potential onto the electron density surface of the molecule. This map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. For the hydrogen sulfate group, a negative electrostatic potential is expected around the electronegative oxygen atoms. researchgate.net

These descriptors are vital for predicting how this compound will interact with other chemical species. mdpi.com

Table 2: Theoretical Reactivity Descriptors from DFT

| Descriptor | Significance | Application to this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | A larger gap suggests higher kinetic stability. |

| Electrostatic Potential | Shows charge distribution and reactive sites. | Identifies electron-rich oxygen atoms on the sulfate group as likely sites for interaction with cations. |

Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions at the electronic level. acs.org For a compound like this compound, this could involve studying its hydrolysis, thermal decomposition, or reactions with other substances.

By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of transition states—the high-energy intermediates that connect reactants and products. Time-dependent DFT (TD-DFT) can also be used to predict electronic spectra and study processes involving excited states. researchgate.net While specific mechanistic studies on this compound are not widely published, the application of these quantum chemical tools would allow for a fundamental understanding of its chemical transformations, including bond-breaking and bond-forming processes, and the role of orbital interactions throughout the reaction.

Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For ionic compounds like decyl hydrogen sulfate (B86663), specific chromatographic approaches are required to achieve effective separation and quantification.

Ion pair chromatography (IPC) is a form of reverse-phase chromatography that is particularly effective for the separation and quantification of ionic analytes like alkyl sulfates. cdhfinechemical.com The technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This neutral complex can then be retained by the nonpolar stationary phase, allowing for separation. tcichemicals.com

Research has demonstrated the successful application of IPC for the simultaneous detection and quantification of a series of sodium alkyl sulfates, including sodium decyl sulphate (C10). chromatographyonline.com In one such method, a gradient elution was used with a mobile phase consisting of ammonium (B1175870) hydroxide (B78521), acetonitrile (B52724) (CH3CN), and sodium carbonate (Na2CO3) coupled with suppressed conductivity detection. chromatographyonline.com The retention times and separation efficiency were found to be dependent on the concentrations of the mobile phase components. chromatographyonline.com

Another established IPC method for long-chain alkyl sulfates (C10-C20) utilizes a hydrophobic resin-based column with tetrabutylammonium (B224687) hydroxide as the ion-pair reagent. nih.gov This approach, combined with an anion suppressor and a conductivity detector, provides sensitive and selective detection. The method demonstrates a wide linear range, enabling the accurate measurement of trace levels of C10 alkyl sulfate. nih.gov

Table 1: Example Ion Pair Chromatography (IPC) Conditions for Alkyl Sulfate Analysis

| Parameter | Method 1 chromatographyonline.com | Method 2 nih.gov |

|---|---|---|

| Analytes | Sodium decylsulphate (C10) & others | C10-C20 Alkyl Sulfates |

| Column | NS1 column (4 mm × 250 mm) | Hydrophobic resin-based column |

| Mobile Phase | Gradient of NH4OH, CH3CN, Na2CO3 | Acetonitrile & Tetrabutylammonium hydroxide |

| Ion-Pair Reagent | Ammonium hydroxide (NH4OH) | Tetrabutylammonium hydroxide |

| Detection | Suppressed Conductivity | Conductivity with Anion Suppressor |

| Application | Analysis in environmental water | Quantification in commercial samples and protein solutions |

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about its structure and properties. Various spectroscopic techniques are invaluable for the detailed characterization of decyl hydrogen sulfate.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify functional groups and elucidate molecular structure. jchps.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. jchps.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if it leads to a change in the molecule's polarizability. jchps.com

For this compound (C₁₀H₂₂O₄S), these techniques can confirm its structure by identifying the characteristic vibrations of its constituent parts:

Alkyl Chain: Both IR and Raman spectra would show characteristic peaks for the decyl group. These include C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region and C-H bending (scissoring and rocking) vibrations at lower wavenumbers.

Sulfate Group: The sulfate head group (–OSO₃H) provides distinct spectral signatures. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the IR spectrum, typically in the 1210-1260 cm⁻¹ and 1030-1060 cm⁻¹ regions, respectively. S-O stretching vibrations would also be observable.

By analyzing the presence, position, and intensity of these peaks, IR and Raman spectroscopy can unequivocally confirm the molecular structure of this compound. jchps.comnih.gov

Circular Dichroism (CD) and fluorescence spectroscopy are highly sensitive techniques used to study the interactions of molecules, particularly with biological macromolecules like proteins. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for analyzing the secondary structure of proteins (e.g., alpha-helices, beta-sheets). nih.gov When a surfactant like this compound interacts with a protein, it can induce conformational changes. These changes would be reflected in the protein's CD spectrum, providing insight into the nature of the interaction and its effect on the protein's folded state. nih.gov

Fluorescence Spectroscopy is used to monitor changes in the local environment of fluorescent molecules (fluorophores). For interaction studies, changes in the intrinsic fluorescence of a protein, typically from tryptophan residues, can be monitored upon the addition of this compound. nih.gov The binding of the surfactant can cause either quenching (a decrease) or enhancement of the fluorescence intensity. By titrating the protein with the surfactant, one can determine key binding parameters, such as the binding constant (Ka) or dissociation constant (Kd), which quantify the affinity of the interaction. nih.gov

For example, studies on the interaction between antithrombin III and various sulfated polysaccharides have used fluorescence enhancement to calculate dissociation constants and compare binding affinities. nih.gov A similar approach could be applied to quantify the interaction between this compound and a target protein.

Conductometric and Potentiometric Studies of Micellization

This compound is an anionic surfactant that self-assembles into micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). Conductometric and potentiometric methods are widely used to determine the CMC and study the thermodynamics of this process.

Conductometry involves measuring the electrical conductivity of a solution. For an ionic surfactant, the conductivity varies with its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. e-journals.in Above the CMC, the monomers aggregate into larger, less mobile micelles, causing a change in the slope of the conductivity versus concentration plot. The point of this break is taken as the CMC. By performing these measurements at different temperatures, thermodynamic parameters of micellization such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) can be calculated. From the slopes of the plot above and below the CMC, the degree of counterion dissociation can also be determined. researchgate.net

Potentiometry can also be used to study surfactant behavior, often employing a surfactant-selective electrode. This technique measures the potential difference between two electrodes in the solution. The potential of the surfactant-selective electrode is a function of the activity of the free surfactant monomers. In a study of sodium decyl sulfate interacting with a cationic polymer, a potentiometric method utilizing such an electrode was employed to monitor the binding process, which occurred at a concentration significantly lower than the CMC. researchgate.net This demonstrates the utility of potentiometry in studying surfactant interactions and aggregation.

Table 2: Parameters Obtainable from Conductometric Studies of Surfactant Micellization

| Parameter | Description | Method of Determination |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Determined from the break in the plot of conductivity vs. concentration. e-journals.in |

| Degree of Counterion Dissociation (α) | The fraction of counterions that are not bound to the micelle. | Calculated from the ratio of the slopes of the conductivity plot above and below the CMC. researchgate.net |

| Standard Gibbs Free Energy of Micellization (ΔG°m) | The free energy change associated with the formation of micelles. | Calculated from the CMC value at a specific temperature. |

| Standard Enthalpy of Micellization (ΔH°m) | The heat absorbed or released during micelle formation. | Determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. ajchem-a.com |

| Standard Entropy of Micellization (ΔS°m) | The change in disorder during micelle formation. | Calculated from the values of ΔG°m and ΔH°m. ajchem-a.com |

Photometric Detection and Analysis Methods

Photometric methods, which are based on the absorption of light, provide a simple and effective means for the quantitative analysis of alkyl sulfates. A common approach involves the use of a cationic dye that forms an ion pair with the anionic surfactant. This ion pair formation leads to a change in the dye's absorption spectrum, a phenomenon known as metachromasy. researchgate.net

A well-documented method for the determination of sodium dodecyl sulfate, which is directly applicable to this compound, is photometric titration with the metachromatic dye ortho-Toluidine Blue (TBO). researchgate.netsci-hub.se In this procedure, the surfactant solution is titrated with a standardized solution of the dye. The absorbance of the solution is monitored in situ at a specific wavelength (e.g., 640 nm) using an immersion optical probe. The formation of the surfactant-dye ion pair alters the absorbance, and the endpoint of the titration is reached at a pre-defined absorbance value. The volume of titrant required to reach this endpoint is linearly related to the concentration of the surfactant in the sample. researchgate.net This method is robust, requires minimal sample preparation, and is suitable for routine analysis in a wide range of concentrations. sci-hub.se Another dye, Stains-All, has also been used in a spectrophotometric method to quantify sodium dodecyl sulfate. nih.gov

Environmental Disposition and Biogeochemical Cycling Research

Biodegradation Pathways and Kinetics

The principal mechanism for the environmental breakdown of decyl hydrogen sulfate (B86663) is aerobic biodegradation, facilitated by a wide array of microorganisms. The process initiates with the enzymatic cleavage of the sulfate ester bond, a reaction catalyzed by alkylsulfatase enzymes. This initial step liberates the inorganic sulfate and the corresponding C10 alcohol, decanol (B1663958). Following this, the decanol is oxidized by alcohol dehydrogenase to decanoic acid, which then enters the β-oxidation pathway to be further mineralized into carbon dioxide and water. This metabolic route effectively removes the surfactant properties of the molecule early in the degradation process.

Linear primary alkyl sulfates, including by extension decyl hydrogen sulfate, are consistently classified as "readily biodegradable". santos.com This classification is based on standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), which are designed to assess the potential for a chemical to rapidly and completely break down in an aerobic environment.

Table 1: Biodegradability of Related Alkyl Sulfates

| Compound | Test Type | Biodegradation | Half-life |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Aerobic Test | 95% after 28 days santos.com | 6 hours (by P. aeruginosa) industrialchemicals.gov.au |

Note: Data for closely related compounds is presented due to the lack of specific data for this compound.

The rate of biodegradation of alkyl sulfates can be influenced by several environmental factors. These include:

Temperature: Biodegradation rates are generally temperature-dependent, with lower temperatures slowing down the metabolic activity of microorganisms. nih.gov

pH: Most microorganisms involved in the degradation process have optimal pH ranges for activity.

Oxygen Availability: Aerobic biodegradation, the primary pathway for this compound, is dependent on the presence of sufficient oxygen. Under anaerobic conditions, degradation is significantly slower.

Microbial Population: The presence of a healthy and acclimated microbial community is crucial for efficient degradation. The widespread use of alkyl sulfates in consumer products ensures that microbial populations in receiving environments are often pre-exposed and capable of rapid degradation. epa.gov

Environmental Transport and Distribution Modeling

The environmental transport of this compound is limited due to its rapid biodegradation. As an ionic substance, it is not expected to volatilize from water or soil. industrialchemicals.gov.au Its primary route into the environment is through wastewater streams from domestic and industrial sources.

Wastewater treatment plants (WWTPs) are highly effective at removing linear alkyl sulfates from wastewater. The activated sludge process, a common secondary treatment method, provides an ideal environment for the biodegradation of these surfactants. Mass balance studies have demonstrated high removal efficiencies for dodecyl sulfates in WWTPs.

Primary treatment can remove between 35% and 78% of these surfactants, largely through adsorption to sludge. industrialchemicals.gov.au However, the most significant removal occurs during secondary treatment. Activated sludge systems have been shown to remove over 99% of dodecyl sulfates. industrialchemicals.gov.auoecd.org Trickling filter systems also achieve high removal rates, typically between 90% and 94%. industrialchemicals.gov.au Given these high removal efficiencies for closely related alkyl sulfates, it is anticipated that this compound is also effectively eliminated during wastewater treatment.

Table 2: Removal Efficiency of Dodecyl Sulfates in Wastewater Treatment Plants

| Treatment Stage | Removal Efficiency | Reference |

|---|---|---|

| Primary Treatment | 35-78% | industrialchemicals.gov.au |

| Secondary (Trickling Filter) | 90-94% | industrialchemicals.gov.au |

Note: This data is for dodecyl sulfates and serves as a proxy for this compound.

For instance, a conservative estimate for the total environmental concentration of dodecyl sulfates in Australian riverine surface waters is 0.03 mg/L, with marine water concentrations predicted to be an order of magnitude lower at 0.003 mg/L. industrialchemicals.gov.au An OECD assessment for sodium dodecyl sulfate estimated a local aquatic PEC of 2.3 µg/L, with an additional background regional PEC of 2.3 µg/L. oecd.org While monitoring of U.S. effluents found a mean concentration for total alcohol sulfates (AS) of 5.03 µg/L. nih.gov These low concentrations indicate a significant margin of safety for aquatic environments. industrialchemicals.gov.aunih.gov The primary exposure pathway to the environment is through the discharge of treated wastewater effluent.

Emerging Research Applications and Future Directions

Role in Prebiotic Chemistry and Origin of Life Models

The self-assembly of amphiphilic molecules into compartmentalized structures like micelles and vesicles is considered a critical step in the origin of life. These simple compartments could have provided a contained environment for primitive biochemical reactions on early Earth.

Detailed Research Findings: Research into prebiotic chemistry often focuses on how simple molecules could form protocells. Fatty acids are a key area of this research. For instance, decanoic acid, a 10-carbon fatty acid similar in length to the tail of decyl hydrogen sulfate (B86663), has been shown to self-assemble into vesicles under specific pH and concentration conditions. mdpi.com These membrane-like structures are capable of encapsulating other molecules, a crucial function for the first cells. mdpi.com

The principle of self-assembly is central to these models. In aqueous environments, amphiphilic molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. This leads to the spontaneous formation of spherical micelles or bilayer vesicles. While direct studies on decyl hydrogen sulfate's role in prebiotic models are not extensively documented, its identity as a C10 amphiphile strongly suggests it could participate in similar processes. Its sulfate head group would interact with the aqueous environment, while its hydrocarbon tail would drive the formation of aggregates. This capacity for spontaneous self-organization makes simple alkyl sulfates like this compound plausible components of the molecular toolkit available on prebiotic Earth. mdpi.comrsc.org

Table 1: Physicochemical Properties of this compound Click on the headers to sort the table.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H22O4S | nih.gov |

| Molecular Weight | 238.35 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 142-98-3 | nih.gov |

| Appearance | Colorless to pale yellow liquid or paste | solubilityofthings.com |

Innovations in Material Science and Nanotechnology (e.g., graphene composites)

Surfactants play a vital role in nanotechnology, particularly in the synthesis and stabilization of nanomaterials. They can prevent the aggregation of nanoparticles and assist in the exfoliation of layered materials like graphene.

Detailed Research Findings: The use of the closely related surfactant, sodium dodecyl sulfate (SDS), in material science is well-established. SDS is widely used to exfoliate graphite (B72142) into individual graphene sheets in a liquid phase. researchgate.netprinceton.edu The surfactant molecules adsorb onto the surface of the graphene, creating electrostatic and steric repulsion that prevents the sheets from restacking. princeton.edu This process is crucial for producing stable graphene dispersions for use in composites, conductive inks, and other advanced materials. researchgate.net Similarly, SDS is used as a stabilizing agent during the synthesis of various nanoparticles, controlling their size and preventing agglomeration. acs.org

While specific research on this compound in graphene composites is less common, its surfactant properties suggest it could perform a similar function. The shorter 10-carbon tail of this compound compared to the 12-carbon tail of SDS would influence its adsorption characteristics on surfaces and its critical micelle concentration. This difference could be leveraged to fine-tune the dispersion of graphene or other nanomaterials, potentially offering advantages in specific formulations where different interfacial properties are required. Recent research has also demonstrated that graphene flakes of a specific size can themselves act as surfactants, highlighting the importance of interfacial chemistry in this field. nanotechnologyworld.org

Biotechnological Tools and Biochemical Research Platforms

Detergents are indispensable tools in biochemistry and biotechnology, primarily for their ability to solubilize membranes and denature proteins. This action is fundamental to many analytical and preparative techniques.

Detailed Research Findings: Sodium dodecyl sulfate (SDS) is a cornerstone of protein analysis, most famously in SDS-polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.org In this technique, SDS binds to proteins, disrupting their secondary and tertiary structures and imparting a uniform negative charge. wikipedia.org This allows for the separation of proteins based almost exclusively on their molecular weight. The ability of harsh detergents like SDS to fully unfold most proteins is a key aspect of its utility. mdpi.com

This compound shares the same fundamental structure as SDS—an alkyl chain and a sulfate head group. As such, it also functions as an anionic surfactant with protein-denaturing capabilities. Although it is not as commonly used as SDS in standard laboratory protocols, its different hydrophobicity (due to the shorter C10 chain) could be advantageous in specific applications. For example, it might be used in situations where milder or different solubilization characteristics are needed, or in the study of protein-detergent interactions where chain length is a variable. The general principle remains that alkyl sulfates can act as powerful tools for manipulating proteins and other biomolecules in a research setting. mdpi.comnih.gov

Applications in Advanced Chemical Processes

Surfactants are widely employed in industrial and laboratory-scale chemical processes to enhance reaction rates, improve yields, and facilitate the mixing of immiscible reactants. This is often achieved through micellar catalysis, where reactants are concentrated within the micellar structures formed by the surfactant.

Detailed Research Findings: The use of surfactants like sodium dodecyl sulfate (SDS) in chemical synthesis is a well-explored area. In emulsion polymerization, surfactants stabilize the growing polymer particles in an aqueous solution. In micellar catalysis, the hydrophobic core of micelles can act as a "microreactor," solubilizing nonpolar reactants in an aqueous medium and bringing them into close proximity with other reactants, often leading to significant rate enhancements. For example, the enantioselective hydrogenation of certain organic compounds in water has been shown to be more effective in the presence of SDS, which forms micelles that facilitate the interaction between the catalyst and the substrate. acs.org

This compound, as a surfactant, has the potential for similar applications in advanced chemical processes. Its ability to lower surface tension and form micelles allows it to function as an emulsifier and a phase-transfer catalyst. The specific size and properties of its micelles, which differ from those of SDS, could offer advantages in controlling reaction environments for specific chemical transformations. The choice between this compound and other alkyl sulfates would depend on the specific requirements of the reaction, such as the polarity of the reactants and the desired microenvironment within the micelle.

Q & A

Basic: What are the established synthesis protocols for decyl hydrogen sulfate, and how can reaction conditions be optimized?

This compound is typically synthesized via sulfation of decanol using sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization with a base (e.g., triisopropanolamine for its TIPA salt form). Key parameters include:

- Temperature control : Maintain 25–40°C during sulfation to prevent side reactions like oxidation or decomposition .

- Molar ratios : A 1:1 molar ratio of decanol to sulfating agent ensures complete conversion; excess SO₃ may degrade the alkyl chain.

- Neutralization : Use stoichiometric amounts of base (e.g., NaOH for sodium salts) to avoid residual acidity, which affects stability .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or titration for sulfate content.

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming purity?

- Nuclear Magnetic Resonance (NMR) : and NMR identify alkyl chain integrity and sulfate ester formation. For example, the sulfate group’s proton signal appears at δ 4.0–4.5 ppm .

- Infrared Spectroscopy (IR) : Peaks at 1250 cm (S=O asymmetric stretch) and 1050 cm (S–O–C stretch) confirm sulfation .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., [M–Na] at m/z 265 for sodium decyl sulfate) .

- HPLC : Reverse-phase chromatography with UV detection (210 nm) quantifies purity (>95% for research-grade samples) .

Advanced: How does this compound’s chain length influence its micellization behavior compared to longer-chain analogs (e.g., sodium dodecyl sulfate)?

This compound (C10) has a higher critical micelle concentration (CMC) than dodecyl sulfate (C12) due to reduced hydrophobicity. For example:

Advanced: How can researchers resolve contradictions in reported data on this compound’s biomolecular interactions (e.g., protein denaturation vs. stabilization)?

Discrepancies often arise from:

- Buffer conditions : Ionic strength and pH alter surfactant-protein binding. For example, low pH stabilizes helical structures in peptides via electrostatic interactions with sulfate groups .

- Surfactant-to-protein ratio : Sub-CMC concentrations may stabilize proteins, while micellar concentrations disrupt tertiary structures.

Resolution : Standardize experimental conditions (e.g., 10 mM phosphate buffer, pH 7.4) and use circular dichroism (CD) to track conformational changes systematically .

Advanced: What strategies are recommended for studying this compound’s role in membrane mimetics or drug delivery systems?

- Model membranes : Incorporate this compound into lipid bilayers (e.g., DOPC vesicles) and monitor permeability via calcein leakage assays .

- Drug solubilization : Determine partition coefficients using shake-flask methods with octanol/water systems.

- Dynamic light scattering (DLS) : Track nanoparticle size stability in formulations containing this compound .

Basic: How should researchers validate the identity and purity of novel this compound derivatives (e.g., amine salts)?

- Elemental analysis : Confirm C, H, S, and N content within ±0.3% of theoretical values.

- Thermogravimetric analysis (TGA) : Assess decomposition profiles; pure compounds show a single mass-loss step corresponding to sulfate degradation (~200–300°C) .

- X-ray crystallography : Resolve crystal structures for novel salts (e.g., triisopropanolamine complexes) .

Advanced: What computational methods predict this compound’s environmental or toxicological behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.